molecular formula C15H15ClFNO2S3 B2619339 4-((3-Chloro-4-fluorophenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane CAS No. 1705216-41-6

4-((3-Chloro-4-fluorophenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane

Cat. No. B2619339
CAS RN: 1705216-41-6
M. Wt: 391.92
InChI Key: FYBDQBRFRFWPCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((3-Chloro-4-fluorophenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as CFPT and has a molecular formula of C16H13ClFNO2S2.

Mechanism of Action

The mechanism of action of CFPT is not fully understood. However, studies suggest that it may act by inhibiting the activity of certain enzymes and proteins involved in the inflammatory response and cell proliferation. CFPT has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
CFPT has been shown to have several biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in immune cells. CFPT has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, CFPT has been shown to have antibacterial activity against certain strains of bacteria.

Advantages and Limitations for Lab Experiments

One advantage of using CFPT in lab experiments is its potential for use as a therapeutic agent in various diseases. CFPT has also been shown to have low toxicity in vitro and in vivo. However, one limitation of using CFPT is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on CFPT. One area of interest is the development of CFPT derivatives with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanism of action of CFPT and its potential applications in various diseases. Further investigation is also needed to determine the safety and efficacy of CFPT in clinical trials.

Synthesis Methods

The synthesis of CFPT involves the reaction of 3-chloro-4-fluorobenzenesulfonyl chloride with 2-thiophenemethanamine, followed by the addition of 1,4-thiazepane. The reaction is carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.

Scientific Research Applications

CFPT has been extensively studied for its potential applications in various research fields. It has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. CFPT has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-(3-chloro-4-fluorophenyl)sulfonyl-7-thiophen-2-yl-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFNO2S3/c16-12-10-11(3-4-13(12)17)23(19,20)18-6-5-15(22-9-7-18)14-2-1-8-21-14/h1-4,8,10,15H,5-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBDQBRFRFWPCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFNO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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